molecular formula C9H17O5P B1166532 QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID CAS No. 115919-31-8

QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B1166532
CAS No.: 115919-31-8
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Description

. It is a naturally occurring compound found in various plants, including cinchona bark, apples, and strawberries. Quinic acid plays a significant role in plant metabolism and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinic acid can be synthesized through several methods, including the hydrolysis of quinic acid esters or the fermentation of certain microorganisms. The industrial production of quinic acid typically involves the extraction from plant sources, followed by purification processes to obtain the pure compound.

Industrial Production Methods: In the industrial setting, quinic acid is often extracted from plant materials using solvents such as water or organic solvents. The extracted compound is then purified through techniques like crystallization, chromatography, or distillation to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Quinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Quinic acid can be oxidized to quinolactone using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Reduction of quinic acid can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Quinic acid can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form quinic acid derivatives.

Major Products Formed:

  • Quinolactone: Formed through the oxidation of quinic acid.

  • Reduced Quinic Acid Derivatives: Resulting from the reduction of quinic acid.

  • Quinic Acid Halides: Produced through substitution reactions.

Scientific Research Applications

Quinic acid has a wide range of applications in scientific research, including:

  • Chemistry: Quinic acid is used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.

  • Biology: It serves as a precursor in the biosynthesis of important biomolecules, such as chlorogenic acid, which has antioxidant properties.

  • Medicine: Quinic acid derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

  • Industry: Quinic acid is utilized in the food and beverage industry as a flavoring agent and preservative.

Mechanism of Action

The mechanism by which quinic acid exerts its effects involves its interaction with molecular targets and pathways. Quinic acid and its derivatives can modulate various biological processes, such as enzyme inhibition and receptor binding, leading to their therapeutic effects.

Comparison with Similar Compounds

Quinic acid is compared with other similar compounds, such as:

  • Chlorogenic Acid: A derivative of quinic acid with antioxidant properties.

  • Caffeic Acid: Another phenolic acid structurally related to quinic acid.

  • Gallic Acid: A trihydroxybenzoic acid with similar antioxidant properties.

Uniqueness: Quinic acid is unique in its ability to serve as a precursor for various bioactive compounds and its widespread presence in natural sources.

Properties

CAS No.

115919-31-8

Molecular Formula

C9H17O5P

Molecular Weight

0

Synonyms

QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID

Origin of Product

United States

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